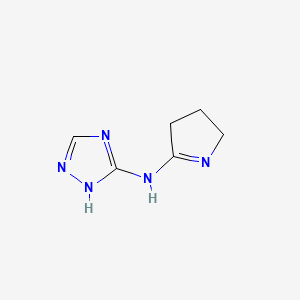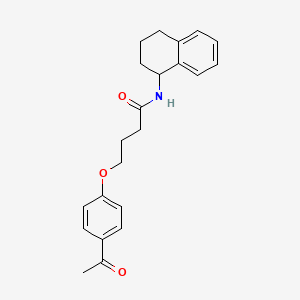![molecular formula C24H26N2O6S B10807192 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-7-ethylchromen-2-one](/img/structure/B10807192.png)
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-7-ethylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-625453 is a compound utilized in scientific research, particularly in the study of amyloid diseases and synucleinopathies . It is an active molecule that has shown potential in various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-625453 involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Stepwise synthesis: Involving the formation of intermediate compounds.
Catalysis: Using catalysts to facilitate specific reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Industrial Production Methods: Industrial production of WAY-625453 would likely involve scaling up the laboratory synthesis methods. This includes:
Batch processing: Producing the compound in large quantities.
Quality control: Ensuring the purity and consistency of the product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: WAY-625453 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
WAY-625453 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for potential therapeutic applications in treating amyloid diseases and synucleinopathies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-625453 involves its interaction with specific molecular targets and pathways. It is known to:
Bind to amyloid proteins: Inhibiting their aggregation and reducing toxicity.
Modulate synuclein pathways: Affecting the formation and clearance of synuclein aggregates.
Influence cellular signaling: Altering pathways involved in cell survival and apoptosis.
Comparison with Similar Compounds
WAY-625453 can be compared with other compounds used in similar research areas:
WAY-612453: Another compound used in amyloid and synucleinopathy research.
Dexamethasone: A corticosteroid with different mechanisms but used in related therapeutic areas.
Clopidogrel: An antiplatelet agent with distinct pharmacological actions but relevant in studying cellular pathways.
Uniqueness: WAY-625453 is unique in its specific binding properties and effects on amyloid and synuclein pathways, making it a valuable tool in research.
Properties
Molecular Formula |
C24H26N2O6S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-7-ethylchromen-2-one |
InChI |
InChI=1S/C24H26N2O6S/c1-2-17-3-5-20-18(14-24(27)32-22(20)13-17)16-25-7-9-26(10-8-25)33(28,29)19-4-6-21-23(15-19)31-12-11-30-21/h3-6,13-15H,2,7-12,16H2,1H3 |
InChI Key |
DAMWJDUSFGFSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methyl-1,3-thiazol-2-yl)-2-phenylpyrazol-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B10807110.png)
![5-Amino-1-ethyl-6-(2-methoxybenzoyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B10807117.png)


![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B10807125.png)
![6-N-benzyl-4-N-[(Z)-(2-fluorophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B10807128.png)

![N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B10807139.png)
![3-Benzyl-7-ethyl-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]purine-2,6-dione](/img/structure/B10807143.png)
![[1-(4-Morpholin-4-ylanilino)-1-oxopropan-2-yl] quinoline-2-carboxylate](/img/structure/B10807151.png)
![2-(4-Methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole](/img/structure/B10807154.png)
![4-[cyclohexyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide](/img/structure/B10807160.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B10807167.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B10807175.png)
